Diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate
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Overview
Description
Diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the phenyl group and the ester functionalities adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate typically involves the reaction of diethyl malonate with phenyl isocyanate in the presence of a base, followed by chlorination. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted azetidines.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Known for its use as a calcium channel blocker.
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate: Investigated for its anticancer and antimicrobial activities.
Diethyl phthalate: Commonly used as a plasticizer in various industrial applications.
Uniqueness
Diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate is unique due to its azetidine ring structure, which imparts distinct chemical reactivity and potential biological activities
Properties
CAS No. |
13277-41-3 |
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Molecular Formula |
C15H16ClNO5 |
Molecular Weight |
325.74 g/mol |
IUPAC Name |
diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate |
InChI |
InChI=1S/C15H16ClNO5/c1-3-21-13(19)15(14(20)22-4-2)11(16)12(18)17(15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
DCDDZWCXKGHUFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(C(=O)N1C2=CC=CC=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
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